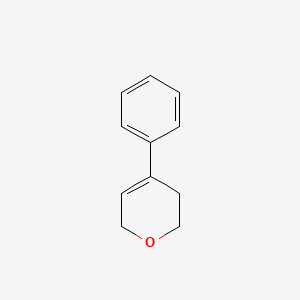

4-Phenyl-5,6-dihydro-2H-pyran

Description

Properties

IUPAC Name |

4-phenyl-3,6-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEIQOMFEYLGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495473 | |

| Record name | 4-Phenyl-3,6-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3174-81-0 | |

| Record name | 4-Phenyl-3,6-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Phenyl-5,6-dihydro-2H-pyran

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the dihydropyran motif stands out as a "privileged scaffold." Its prevalence in a multitude of biologically active natural products and synthetic compounds underscores its significance as a cornerstone for innovation. Among the diverse array of dihydropyran derivatives, 4-Phenyl-5,6-dihydro-2H-pyran emerges as a compound of particular interest. Its unique structural amalgamation of a flexible heterocyclic ring and a rigid phenyl substituent bestows upon it a distinct profile of reactivity and potential for molecular recognition.

This technical guide is crafted for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the synthesis, properties, and prospective applications of this compound. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, providing field-proven insights to empower your research endeavors.

I. Strategic Synthesis of this compound: A Tale of Cycloaddition

The construction of the this compound ring system is most elegantly and efficiently achieved through the hetero-Diels-Alder reaction. This powerful [4+2] cycloaddition offers a direct and atom-economical route to the desired scaffold.

Core Synthetic Strategy: The Hetero-Diels-Alder Reaction

The cornerstone of this synthetic approach lies in the reaction between an electron-rich dienophile and an electron-deficient diene. In the context of synthesizing this compound, cinnamaldehyde serves as the heterodiene, providing the C4-phenyl substitution, while an enol ether, such as ethyl vinyl ether, acts as the dienophile.

"characterization of 4-Phenyl-5,6-dihydro-2H-pyran using NMR"

An In-depth Technical Guide to the NMR Characterization of 4-Phenyl-5,6-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the dihydropyran class. Molecules incorporating the pyran scaffold are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of natural products and pharmacologically active molecules.[1][2] The precise structural elucidation of such compounds is a critical prerequisite for understanding their chemical reactivity, biological activity, and for quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous characterization of molecular structures in solution.

This technical guide provides a comprehensive overview of the methodologies and interpretation strategies for the complete structural assignment of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. As a senior application scientist, this document is structured to not only present protocols but to explain the underlying logic, enabling researchers to apply these principles to other novel molecules.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for accurate spectral assignment. The structure of this compound is presented below with the IUPAC standard numbering convention that will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Part 1: ¹H NMR Spectroscopy - The Proton Framework

Proton NMR (¹H NMR) provides foundational information about the electronic environment of hydrogen atoms and their connectivity through spin-spin coupling.[3]

Experimental Protocol: Sample Preparation

The quality of NMR data is directly dependent on the sample preparation. A standardized protocol ensures reproducibility and high-resolution spectra.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For increased polarity, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[4] The choice of solvent can slightly alter chemical shifts.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

-

Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is often added as an internal standard and is defined as 0.00 ppm. Most high-quality deuterated solvents already contain TMS.[4]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.

Caption: Workflow for ¹H NMR spectral analysis.

-

Aromatic Protons (H2'/H6', H3'/H5', H4'): The phenyl group protons will appear in the downfield region, typically between δ 7.20-7.50 ppm . Due to free rotation around the C4-C1' bond, the ortho (H2'/H6') and meta (H3'/H5') protons may appear as overlapping multiplets.

-

Vinylic Proton (H3): The proton on the double bond (C3) is expected to resonate downfield due to the sp² hybridization of the carbon and the influence of the adjacent phenyl ring. Its chemical shift is predicted to be around δ 5.90-6.10 ppm . It will likely appear as a triplet due to coupling with the two H2 protons.

-

Methylene Protons adjacent to Oxygen (H2): The two protons on C2 are diastereotopic and adjacent to both the electronegative oxygen and the double bond (allylic position). They are expected to resonate around δ 4.20-4.40 ppm . They will couple with the H3 proton, appearing as a doublet.

-

Aliphatic Methylene Protons (H6): The protons on C6 are adjacent to the oxygen atom, causing a downfield shift. They are predicted to be in the range of δ 3.70-3.90 ppm . This signal will be a triplet, coupling with the two H5 protons.

-

Aliphatic Methylene Protons (H5): The protons on C5 are in a standard aliphatic environment but are influenced by adjacent groups. They are expected to resonate around δ 2.40-2.60 ppm and will appear as a multiplet due to coupling with both H6 and potentially H3 (long-range).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2'/H6' (ortho) | ~ 7.40 | Multiplet (m) | ortho: ~7-8 Hz |

| H3'/H5' (meta) | ~ 7.35 | Multiplet (m) | ortho: ~7-8 Hz, meta: ~2-3 Hz |

| H4' (para) | ~ 7.28 | Multiplet (m) | meta: ~2-3 Hz |

| H3 | ~ 6.00 | Triplet (t) | ³J(H3-H2) ≈ 4-5 Hz |

| H2 | ~ 4.30 | Doublet (d) | ³J(H2-H3) ≈ 4-5 Hz |

| H6 | ~ 3.80 | Triplet (t) | ³J(H6-H5) ≈ 6-7 Hz |

| H5 | ~ 2.50 | Multiplet (m) | ³J(H5-H6) ≈ 6-7 Hz |

Note: These are predicted values based on typical shifts for similar structural motifs.[5][6] Actual values may vary.

Part 2: ¹³C NMR and DEPT - The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Standard ¹³C NMR is proton-decoupled, meaning each unique carbon atom appears as a single line, simplifying the spectrum.

¹³C NMR Spectral Interpretation

-

Aromatic Carbons (C1'-C6'): The carbons of the phenyl ring will resonate in the typical aromatic region of δ 125-140 ppm . The quaternary carbon (C1') will have a lower intensity compared to the protonated carbons.

-

Vinylic Carbons (C3, C4): The sp² carbons of the double bond will be downfield. C4, being substituted with a phenyl group, will be further downfield than C3, appearing around δ 135-145 ppm . C3 is expected around δ 120-130 ppm .

-

Methylene Carbon adjacent to Oxygen (C2): The C2 carbon, being allylic and attached to oxygen, will be significantly deshielded, with an expected chemical shift of δ 65-75 ppm .

-

Aliphatic Carbon adjacent to Oxygen (C6): The C6 carbon, directly bonded to the electronegative oxygen, will also be downfield, typically in the δ 60-70 ppm range.

-

Aliphatic Carbon (C5): The C5 carbon is a standard sp³ methylene carbon and is expected to be the most upfield signal, around δ 25-35 ppm .

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | DEPT-135 Phase | DEPT-90 Signal |

| C1' | ~ 138 | No Signal | No Signal |

| C4 | ~ 140 | No Signal | No Signal |

| C2', C3', C4', C5', C6' | 126-129 | Positive | Positive |

| C3 | ~ 125 | Positive | Positive |

| C2 | ~ 68 | Negative | No Signal |

| C6 | ~ 65 | Negative | No Signal |

| C5 | ~ 30 | Negative | No Signal |

DEPT-90 and DEPT-135: Assigning Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating carbon types.

-

DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are not observed.

-

DEPT-90: Only CH carbons are visible.

For this compound, a DEPT-135 experiment would show the C2, C5, and C6 (CH₂) carbons as negative peaks, while the C3 and protonated phenyl carbons (CH) would be positive. A DEPT-90 experiment would only show the C3 and protonated phenyl carbons. This combination allows for the confident assignment of all protonated carbons.

Part 3: 2D NMR - Unambiguous Structural Confirmation

While 1D NMR provides a wealth of information, complex spin systems or signal overlap can lead to ambiguity. Two-dimensional (2D) NMR experiments reveal through-bond correlations, providing definitive proof of the molecular structure.

Caption: Logic flow for structure elucidation using 2D NMR.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

-

Expected Key Correlations:

-

A cross-peak between the signals for H2 and H3 , confirming their vicinal relationship across the double bond's allylic system.

-

A strong cross-peak between H5 and H6 , confirming the connectivity of the saturated portion of the pyran ring.

-

Within the aromatic system, cross-peaks will be observed between adjacent protons (e.g., H2'/H3', H3'/H4').

-

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is the most reliable method for assigning carbon signals.

-

Expected Key Correlations:

-

The proton signal at ~4.30 ppm (H2 ) will correlate with the carbon signal at ~68 ppm (C2 ).

-

The vinylic proton at ~6.00 ppm (H3 ) will correlate with the vinylic carbon at ~125 ppm (C3 ).

-

The proton at ~2.50 ppm (H5 ) will correlate with the carbon at ~30 ppm (C5 ).

-

The proton at ~3.80 ppm (H6 ) will correlate with the carbon at ~65 ppm (C6 ).

-

Each aromatic proton signal will correlate to its corresponding aromatic carbon signal in the δ 126-129 ppm range.

-

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects longer-range couplings between protons and carbons over two or three bonds (²J and ³J). This is the ultimate tool for piecing together the molecular fragments and confirming the overall connectivity.

-

Expected Key Correlations to Confirm the Skeleton:

-

From H3: Correlations to C5 (³J), C2 (²J), and crucially, to the phenyl carbons C1' (³J) and C2'/C6' (⁴J), confirming the attachment of the phenyl ring at the C4 position.

-

From H2: Correlations to C4 (³J), C3 (²J), and the oxygen-bearing C6 (⁴J, through oxygen), confirming the pyran ring structure.

-

From H5: Correlations to C3 (³J), C4 (²J), and C6 (²J).

-

From H6: Correlations to C5 (²J) and C2 (⁴J, through oxygen).

-

Conclusion

The comprehensive characterization of this compound is systematically achieved through a logical application of modern NMR techniques. ¹H and ¹³C NMR provide the initial overview of the proton and carbon environments, while DEPT experiments clarify the multiplicity of carbon signals. The final, unambiguous proof of structure is secured through 2D NMR experiments. COSY establishes the proton-proton network, HSQC definitively links protons to their attached carbons, and HMBC elucidates the long-range connectivity, confirming the entire molecular architecture. This integrated NMR approach represents the gold standard in chemical characterization, providing the high-fidelity data required for research, development, and regulatory submission.

References

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. chem.washington.edu [chem.washington.edu]

- 5. rsc.org [rsc.org]

- 6. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Phenyl-5,6-dihydro-2H-pyran

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Phenyl-5,6-dihydro-2H-pyran, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometry techniques for the characterization of this and structurally related molecules. We will delve into the theoretical underpinnings and practical considerations for obtaining and interpreting mass spectral data, with a focus on elucidating the fragmentation pathways under electron ionization.

Introduction: The Significance of this compound

The this compound scaffold is a key structural motif present in a variety of biologically active molecules and natural products. Its derivatives have garnered attention for their potential therapeutic applications, making their unambiguous identification and structural characterization paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical tool for this purpose, offering high sensitivity and detailed structural information.[1][2] This guide will provide a robust framework for the mass spectrometric analysis of the title compound, from sample introduction to spectral interpretation.

Experimental Design and Rationale

The selection of an appropriate analytical methodology is critical for achieving reliable and informative mass spectrometric data. For a semi-volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.[3]

Rationale for GC-MS with Electron Ionization:

-

Gas Chromatography (GC): GC provides excellent separation of volatile and semi-volatile compounds, ensuring that the mass spectrometer analyzes a pure compound, which is crucial for unambiguous spectral interpretation.[2]

-

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the analyte molecules, leading to extensive and reproducible fragmentation.[3][4] This rich fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation and library matching. The standard electron energy of 70 eV is utilized to ensure consistent and comparable mass spectra.[3]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

Caption: Experimental workflow for GC-MS analysis.

Detailed Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

-

Data Analysis and Interpretation: Deciphering the Mass Spectrum

The electron ionization mass spectrum of this compound is expected to exhibit a distinct molecular ion peak and a series of characteristic fragment ions that provide valuable structural information.

Predicted Mass Spectrum and Fragmentation Patterns

The molecular weight of this compound (C₁₁H₁₂O) is 160.21 g/mol . The mass spectrum will likely be dominated by fragmentation pathways that lead to the formation of stable carbocations.

| m/z | Proposed Fragment Ion | Plausible Neutral Loss | Significance |

| 160 | [C₁₁H₁₂O]⁺• | - | Molecular Ion (M⁺•) |

| 131 | [C₉H₇O]⁺ | -CHO | Loss of a formyl radical |

| 115 | [C₉H₇]⁺ | -CHO, -O | Further fragmentation |

| 105 | [C₇H₅O]⁺ | -C₃H₇ | Cleavage of the dihydropyran ring |

| 104 | [C₈H₈]⁺• | -C₃H₄O | Retro-Diels-Alder reaction |

| 91 | [C₇H₇]⁺ | -C₄H₅O | Formation of the tropylium ion |

| 77 | [C₆H₅]⁺ | -C₅H₇O | Phenyl cation |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, including the retro-Diels-Alder reaction, which is a characteristic fragmentation for cyclic ethers, and fragmentations driven by the stability of the phenyl group.[5]

Caption: Proposed fragmentation pathway.

A key fragmentation route is the retro-Diels-Alder (rDA) reaction, which would lead to the formation of a styrene radical cation at m/z 104.[5] Another significant pathway involves the loss of a formyl radical (-CHO) to yield an ion at m/z 131. Subsequent fragmentations can lead to the highly stable tropylium ion at m/z 91 and the benzoyl cation at m/z 105, which can further lose carbon monoxide to form the phenyl cation at m/z 77.[6] The presence of the tropylium ion is a strong indicator of a benzyl-like substructure.[6]

Conclusion

The mass spectrometric analysis of this compound by GC-MS with electron ionization provides a wealth of structural information. By carefully selecting the analytical parameters and understanding the fundamental principles of mass spectral fragmentation, researchers can confidently identify and characterize this important heterocyclic compound. The proposed fragmentation pathways, including the characteristic retro-Diels-Alder reaction and the formation of stable aromatic cations, serve as a reliable guide for interpreting the resulting mass spectra. This technical guide provides a solid foundation for the application of mass spectrometry in the analysis of this compound and its analogues in various scientific and industrial settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Properties of 4-Phenyl-3,6-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

In the realm of medicinal chemistry and drug development, the dihydropyran scaffold is a recurring motif of significant interest. Its presence in numerous bioactive molecules underscores the importance of understanding the fundamental physicochemical characteristics of its derivatives. This guide focuses on a specific, yet under-documented member of this family: 4-Phenyl-3,6-dihydro-2H-pyran (CAS No. 3174-81-0).

As a Senior Application Scientist, it is not uncommon to encounter compounds with sparse publicly available data. This guide is structured to address this reality, providing a comprehensive framework for characterizing such molecules. We will present the established information for 4-Phenyl-3,6-dihydro-2H-pyran, supplement it with data from a closely related analogue to infer potential properties, and provide detailed, field-proven experimental protocols for the empirical determination of its key physical and spectral characteristics. This approach is designed to empower researchers to confidently handle and characterize this and similar novel chemical entities.

Section 1: Core Identification and Inferred Physicochemical Properties

The foundational step in characterizing any chemical compound is to establish its unequivocal identity and fundamental molecular properties.

Molecular Identity

-

Systematic Name: 4-Phenyl-3,6-dihydro-2H-pyran

-

CAS Number: 3174-81-0[1]

-

Molecular Formula: C₁₁H₁₂O[1]

-

Molecular Weight: 160.21 g/mol [1]

-

Canonical SMILES: C1=CC=C(C=C1)C2=CCOC=C2

Inferred Physical Properties from an Analogous Compound

| Property | Value for 4-Methyl-2-phenyl-3,6-dihydro-2H-pyran | Reference |

| Boiling Point | 95 °C at 2 Torr | |

| Density | 1.0327 g/cm³ | |

| Appearance | Colorless pale yellow liquid | [2] |

| Refractive Index | 1.529 | [2] |

Expert Insight: The presence of the phenyl group in our target molecule, compared to the methyl group in the analogue, is expected to increase the boiling point due to greater van der Waals forces and a higher molecular weight. The density is also likely to be slightly higher. The appearance is anticipated to be a colorless to pale yellow liquid or a low-melting solid.

Section 2: Proposed Synthesis via Hetero-Diels-Alder Reaction

A prevalent and efficient method for the synthesis of dihydropyran rings is the hetero-Diels-Alder reaction . This [4+2] cycloaddition offers a high degree of control over regioselectivity and stereoselectivity. For the synthesis of 4-Phenyl-3,6-dihydro-2H-pyran, a plausible pathway involves the reaction of a 1-phenyl-substituted 1,3-diene with an activated carbonyl compound.

Caption: Proposed synthesis of 4-Phenyl-3,6-dihydro-2H-pyran via a Lewis acid-catalyzed hetero-Diels-Alder reaction.

Section 3: Experimental Protocols for Physicochemical Characterization

The following protocols are standardized methodologies for the determination of the key physical and spectral properties of a novel liquid or low-melting solid compound like 4-Phenyl-3,6-dihydro-2H-pyran.

Determination of Boiling Point (Micro-Scale Method)

Rationale: For novel compounds synthesized on a small scale, a micro-boiling point determination is essential to conserve material. This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Step-by-Step Protocol:

-

Seal one end of a capillary tube by heating it in a flame.

-

Attach the sealed capillary tube, open-end down, to a thermometer using a rubber band or a small piece of wire.

-

Place a small amount (a few drops) of the purified 4-Phenyl-3,6-dihydro-2H-pyran into a small test tube or a fusion tube.

-

Lower the thermometer and attached capillary tube into the fusion tube, ensuring the sealed end of the capillary is submerged in the liquid.

-

Heat the fusion tube gently in a heating block or an oil bath.

-

Observe the capillary. A slow stream of bubbles will emerge as the trapped air expands.

-

Continue gentle heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Caption: Workflow for the micro-scale determination of boiling point.

Measurement of Density

Rationale: Density is a fundamental physical property that is useful for identification and for assessing purity. It is defined as the mass per unit volume.

Step-by-Step Protocol:

-

Select a calibrated pycnometer (specific gravity bottle) of a suitable volume (e.g., 1 mL or 5 mL).

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with the purified 4-Phenyl-3,6-dihydro-2H-pyran, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to be expelled through the capillary.

-

Carefully wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer and record the mass (m₂).

-

The mass of the liquid is m₂ - m₁.

-

The volume of the liquid is the calibrated volume of the pycnometer (V).

-

Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V.

-

For highest accuracy, perform the measurement at a controlled temperature (e.g., 20 °C) and repeat for reproducibility.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are fundamental for structural confirmation.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Phenyl-3,6-dihydro-2H-pyran in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solution should be clear and free of particulate matter.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.

-

Acquisition of ¹H NMR Spectrum:

-

Acquire a standard one-pulse proton spectrum.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts (δ) and coupling patterns (multiplicity) to assign the protons to their respective positions in the molecule.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.

-

Analyze the chemical shifts to assign the carbon signals. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Step-by-Step Protocol (for a liquid sample):

-

Sample Preparation: Place a small drop of neat 4-Phenyl-3,6-dihydro-2H-pyran onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film between the plates.

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the sample holder with the salt plates in the spectrometer and acquire the IR spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce a transmittance or absorbance spectrum. Identify the characteristic absorption bands for the functional groups expected in 4-Phenyl-3,6-dihydro-2H-pyran (e.g., C-O-C ether stretch, C=C alkene stretch, aromatic C-H and C=C stretches, and aliphatic C-H stretches).

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Step-by-Step Protocol (using Electron Ionization - Mass Spectrometry, EI-MS):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of 4-Phenyl-3,6-dihydro-2H-pyran (160.21 g/mol ). Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.

Caption: Integrated workflow for the spectroscopic characterization of 4-Phenyl-3,6-dihydro-2H-pyran.

Section 4: Solubility Profile

While specific quantitative solubility data is unavailable, a qualitative assessment can be made based on the structure.

-

Water: Expected to have low solubility in water due to the nonpolar phenyl group and the largely hydrocarbon-like dihydropyran ring.

-

Organic Solvents: Expected to be soluble in a wide range of common organic solvents, including:

-

Alcohols (e.g., methanol, ethanol)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Chlorinated solvents (e.g., dichloromethane, chloroform)

-

Aromatic hydrocarbons (e.g., toluene, benzene)

-

Esters (e.g., ethyl acetate)

-

Ketones (e.g., acetone)

-

A simple experimental protocol to determine qualitative solubility involves adding a few milligrams of the compound to approximately 1 mL of the solvent in a test tube and observing for dissolution at room temperature with agitation.

Conclusion

This technical guide provides a comprehensive overview of the known and inferred physical properties of 4-Phenyl-3,6-dihydro-2H-pyran. By combining established data with reasoned scientific inference and detailed experimental protocols, this document serves as a valuable resource for researchers and drug development professionals. The methodologies outlined herein are not only applicable to the characterization of this specific compound but also provide a robust framework for the investigation of other novel chemical entities where data may be limited. The diligent application of these techniques will ensure the generation of high-quality, reliable data, which is the cornerstone of successful scientific research and development.

References

An In-depth Technical Guide to the Theoretical Stability of 4-Phenyl-5,6-dihydro-2H-pyran

Foreword: The Imperative of Predictive Stability in Modern Chemistry

For researchers, medicinal chemists, and professionals in drug development, the stability of a molecular scaffold is not a mere academic curiosity; it is a cornerstone of efficacy, safety, and shelf-life. The 5,6-dihydro-2H-pyran ring system is a privileged scaffold, appearing in a multitude of natural products and pharmacologically active compounds.[1][2][3] The introduction of a phenyl substituent at the 4-position, yielding 4-Phenyl-5,6-dihydro-2H-pyran (CAS 3174-81-0), creates a molecule of significant interest, blending the structural features of a key heterocycle with an aromatic moiety.[] Understanding its intrinsic stability is paramount for predicting its behavior in biological systems, during chemical synthesis, and under storage conditions.

This technical guide eschews a conventional template, instead adopting a narrative that mirrors the process of scientific inquiry. We will journey from the foundational principles of computational chemistry to a detailed, multi-faceted analysis of this compound's stability. Our focus will be on the causality behind theoretical choices, providing not just protocols, but the scientific reasoning that underpins them. This document is designed to be a self-validating resource, grounded in authoritative literature and providing a clear, logical framework for the theoretical investigation of heterocyclic stability.

Part 1: The Computational Toolkit: Methodologies for Unraveling Molecular Stability

To dissect the stability of a molecule like this compound, we turn to the powerful lens of computational chemistry. These in silico methods allow us to model molecular behavior with remarkable accuracy, predicting properties before a single molecule is synthesized in the lab.[5][6] The choice of methodology is critical and must balance computational cost with the required accuracy for the chemical question at hand.

The Workhorse: Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT). For systems of this size, DFT offers the optimal compromise between accuracy and computational feasibility. It allows us to calculate the electronic structure of the molecule, from which we can derive essential properties like geometry, energy, and reactivity.

-

Causality of Choice : We select DFT because it accurately models electron correlation—the way electrons interact and avoid each other—at a fraction of the cost of higher-level ab initio methods. This is crucial for correctly describing the subtle electronic effects of the phenyl group on the dihydropyran ring. A common and robust functional for such organic systems is PBE0 or B3LYP , paired with a flexible basis set like 6-311+G(d,p) , which includes polarization and diffuse functions to accurately describe the electron distribution, particularly around the oxygen atom and the aromatic ring.[1]

Charting the Energy Landscape: Conformational Analysis

A molecule's stability is intrinsically linked to its three-dimensional shape, or conformation. The 5,6-dihydro-2H-pyran ring is not planar and can adopt several conformations (e.g., half-chair, boat). The phenyl group's orientation further multiplies the possibilities. Identifying the global minimum energy conformation is the first step in any stability analysis.

Probing Reactivity: Transition State Theory and Decomposition Pathways

Stability is the inverse of reactivity. A stable molecule has high energy barriers to decomposition. By using computational methods to locate the transition states (the highest energy point along a reaction coordinate) for potential decomposition reactions, we can quantify the kinetic stability of the molecule.[1]

Delving into Electronics: Natural Bond Orbital (NBO) Analysis

To understand the electronic factors contributing to stability, we employ Natural Bond Orbital (NBO) analysis. This method translates the complex wavefunction from a DFT calculation into a more intuitive picture of chemical bonding, lone pairs, and delocalization effects like hyperconjugation, which can be significant stabilizing forces.[7]

Part 2: A Practical Workflow for Stability Assessment

The following protocol outlines a self-validating system for the theoretical analysis of this compound stability. Each step builds upon the last, creating a comprehensive and trustworthy assessment.

Experimental Protocol: Computational Stability Workflow

-

Initial Structure Generation : Build the 3D structure of this compound using a molecular editor.

-

Conformational Search :

-

Perform an initial, rapid conformational search using a molecular mechanics force field (e.g., MMFF94). This efficiently explores the vast conformational space to identify a set of low-energy candidate structures.

-

Take the lowest energy conformers (e.g., all within 10 kcal/mol of the minimum) and subject them to a more rigorous geometry optimization.

-

-

DFT Geometry Optimization :

-

Optimize the geometry of each candidate conformer using DFT (e.g., PBE0/6-311+G(d,p)). This step refines the structures and provides accurate relative energies.

-

The goal is to identify the global minimum energy conformation—the most stable arrangement of the atoms.

-

-

Frequency Calculation :

-

Perform a frequency calculation on the optimized global minimum structure at the same level of theory.

-

Trustworthiness Check : The absence of imaginary frequencies confirms that the structure is a true energy minimum. The resulting thermodynamic data (enthalpy, Gibbs free energy) are crucial for stability comparisons.

-

-

Electronic Structure Analysis :

-

On the optimized global minimum, perform an NBO analysis to investigate hyperconjugative and steric interactions.

-

Analyze the Frontier Molecular Orbitals (HOMO and LUMO). A large HOMO-LUMO gap is generally indicative of higher kinetic stability.

-

-

Decomposition Pathway Analysis :

-

Identify a plausible decomposition pathway, such as the retro-Diels-Alder (electrocyclic ring-opening) reaction common to dihydropyrans.[1][2]

-

Perform a transition state (TS) search for this pathway using a method like the Berny algorithm or a synchronous transit-guided quasi-Newton (QST2/QST3) method.

-

Trustworthiness Check : A frequency calculation on the located TS structure must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

Calculate the activation energy (the energy difference between the transition state and the reactant), which quantifies the kinetic barrier to decomposition.

-

Visualization: Computational Workflow

Caption: A typical workflow for the computational assessment of molecular stability.

Part 3: Conformational Landscape of this compound

The stability of this compound is dictated by the interplay between the dihydropyran ring's puckering and the orientation of the bulky phenyl substituent. The dihydropyran ring typically adopts a half-chair conformation to relieve torsional strain. The phenyl group at the C4 position can then be oriented in either a pseudo-axial or pseudo-equatorial position.

-

Expertise & Experience : Intuition suggests the pseudo-equatorial conformation will be significantly more stable. A pseudo-axial phenyl group would introduce severe 1,3-diaxial steric clashes with the hydrogen atoms on C2 and C6. Computational studies on similarly substituted pyran rings confirm that bulky substituents strongly prefer an equatorial or pseudo-equatorial position to minimize these repulsive steric interactions.[7][8]

Data Presentation: Hypothetical Relative Energies of Conformers

A DFT calculation would yield the relative energies of these conformers. The data would be summarized as follows:

| Conformer | Phenyl Group Orientation | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| Conf-1 | Pseudo-Equatorial | 0.00 (Global Minimum) | Minimizes steric strain. Favorable hyperconjugation may exist. |

| Conf-2 | Pseudo-Axial | > 5.00 | Severe 1,3-diaxial steric repulsion. |

| Conf-3 | Boat/Twist-Boat | > 7.00 | High torsional and steric strain within the ring. |

This table is illustrative. Actual values must be derived from DFT calculations as described in the protocol.

Visualization: Conformational Isomerism

Caption: Energy relationship between key conformers of this compound.

Part 4: Electronic Structure and its Role in Stability

The electronic nature of the phenyl group and its interaction with the dihydropyran ring are critical to the molecule's overall stability.

-

Inductive vs. Resonance Effects : The phenyl group is weakly electron-withdrawing by induction but can be electron-donating or withdrawing via resonance, depending on the electronic demands of the system. In this case, the C4 position is not directly conjugated with the oxygen atom's lone pairs or the C2-C3 double bond. Therefore, its primary electronic influence will be through space and via the sigma framework.

-

Aryl Substituent Effects : Studies on related 4-aryl-4H-pyrans have shown that the electronic nature of the aryl ring influences stability.[9] Electron-donating groups on the phenyl ring were found to decrease stability (lower oxidation potential), while electron-accepting groups slightly increased it.[9] This suggests that the electronic character of the C4 substituent plays a measurable role in the stability of the pyran ring.

-

Hyperconjugation : NBO analysis on the global minimum conformer would likely reveal stabilizing hyperconjugative interactions. For instance, electron density from C-H or C-C sigma bonds could delocalize into empty anti-bonding orbitals (σ*) within the ring, strengthening the overall structure. This is a known stabilizing factor in substituted pyrans.[7]

Part 5: Probing Instability: A Look at Decomposition Pathways

The primary non-aromatic feature of this compound is the C2-C3 double bond and the ether linkage, which are potential sites of reactivity. The most plausible unimolecular thermal decomposition pathway is a concerted retro-Diels-Alder reaction (or more accurately, a 6π-electrocyclic ring-opening) to form an unstable dienone intermediate.[1][2]

Visualization: Proposed Decomposition Pathway

Caption: Proposed electrocyclic ring-opening decomposition pathway.

-

Authoritative Grounding : Computational studies on the thermal decomposition of simpler dihydropyrans have confirmed this type of concerted, unimolecular mechanism involving a six-membered cyclic transition state.[1] These studies found that substituents can significantly alter the activation energy. For example, methyl groups were found to decrease the activation free energy, thus favoring decomposition.[1] The C4-phenyl group in our molecule would similarly be expected to influence the stability of the transition state, thereby modulating the overall kinetic stability of the molecule. A detailed DFT calculation of the activation barrier (ΔG‡) is required to quantify this effect.

Conclusion and Future Directions

This guide has established a comprehensive theoretical framework for assessing the stability of this compound. Through a reasoned application of DFT, conformational analysis, and transition state theory, we can build a detailed picture of the molecule's energetic landscape and its kinetic persistence.

The key takeaways are:

-

Conformational Dominance : Stability is overwhelmingly dictated by the pseudo-equatorial placement of the C4-phenyl group to avoid steric hindrance.

-

Electronic Modulation : The electronic nature of the phenyl ring and hyperconjugative interactions within the dihydropyran ring provide secondary, but important, contributions to stability.

-

Kinetic Persistence : The primary decomposition pathway is likely a high-energy electrocyclic ring-opening. The calculated activation barrier for this process is the ultimate measure of the molecule's kinetic stability.

Future theoretical work should focus on quantifying the impact of substituents on the phenyl ring and exploring stability in various solvent environments using implicit or explicit solvent models. These computational predictions, in turn, provide a powerful rationale for guiding experimental work, saving valuable time and resources in the synthesis and development of novel therapeutics and chemical entities based on this important scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. schrodinger.com [schrodinger.com]

- 6. Computational Chemistry | PNNL [pnnl.gov]

- 7. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Phenyl-Dihydropyran: Synthesis, Characterization, and Biological Significance

Introduction: The Phenyl-Dihydropyran Scaffold

The dihydropyran ring is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active molecules.[1][2] Its versatile structure, featuring an oxygen atom and a degree of unsaturation, serves as a versatile building block in synthetic chemistry.[3][4] The introduction of a phenyl substituent onto this scaffold dramatically influences its stereoelectronic properties, enhancing its lipophilicity, potential for π-π stacking interactions with biological targets, and metabolic stability. Consequently, phenyl-dihydropyran derivatives are a subject of intense investigation in medicinal chemistry, with demonstrated activities spanning anticancer, antidiabetic, antimicrobial, and neuroprotective domains.[5][6][7][8]

This technical guide provides a comprehensive exploration of the isomers of phenyl-dihydropyran. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the structural diversity, stereoselective synthesis, rigorous characterization, and therapeutic potential of this important class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Part 1: The Structural Landscape of Phenyl-Dihydropyrans

The term "phenyl-dihydropyran" encompasses a family of isomers that differ in the position of the phenyl group, the location of the double bond within the pyran ring, and the spatial arrangement of substituents (stereoisomerism).

Nomenclature and Positional Isomerism

According to IUPAC nomenclature, the parent dihydropyran structure can exist as two primary isomers based on the double bond's location: 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran.[9] The phenyl group can be attached to any of the carbon atoms, leading to multiple positional isomers. For example, 2-phenyl-3,4-dihydro-2H-pyran and 4-methyl-2-phenyl-3,6-dihydro-2H-pyran[10] are distinct molecules with different chemical properties. The "2H" indicates the presence of a saturated carbon at position 2 in the pyran ring system.[9]

Stereoisomerism: Enantiomers and Diastereomers

When the phenyl group is attached to a stereocenter, such as the C2 position, the molecule becomes chiral and can exist as a pair of enantiomers (R and S). If additional substituents are present, diastereomers (e.g., cis and trans) become possible. The precise control of stereochemistry is paramount in drug development, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles.

Caption: Logical breakdown of isomerism in phenyl-dihydropyrans.

Part 2: Synthesis and Mechanistic Insights

The synthesis of phenyl-dihydropyrans requires strategies that can control both regioselectivity and stereoselectivity. The choice of reaction is dictated by the desired isomeric outcome.

Key Synthetic Routes

A. Hetero-Diels-Alder Reaction: This [4+2] cycloaddition is a powerful method for constructing the dihydropyran ring. An electron-rich diene reacts with a dienophile, often an aldehyde. For phenyl-dihydropyrans, using benzaldehyde as the dienophile with a suitable diene like isoprene, catalyzed by a Lewis acid (e.g., AlCl₃ or SnCl₄), can yield the desired scaffold.[11] The causality behind this choice lies in the Lewis acid's ability to coordinate to the aldehyde's carbonyl oxygen, lowering its LUMO energy and accelerating the reaction. The stereochemical outcome (cis/trans ratio) is influenced by the reaction temperature and the specific catalyst used.[11]

B. Organocatalytic Domino Reactions: Domino (or cascade) reactions offer high atom economy by forming multiple bonds in a single pot. An asymmetric Michael-hemiacetalization sequence, catalyzed by a chiral organocatalyst, can produce highly functionalized and enantiomerically enriched tetrahydropyrans, which can be subsequently dehydrated to dihydropyrans.[12] This approach is favored for its ability to build stereochemical complexity from simple precursors in a controlled manner.

C. Olefin Metathesis: Ring-closing metathesis (RCM) using catalysts like Grubbs' catalyst provides another efficient route. An appropriately designed acyclic precursor containing two double bonds can be cyclized to form the dihydropyran ring.[13] This method is valued for its functional group tolerance and reliability.

Caption: Workflow for Hetero-Diels-Alder synthesis of phenyl-dihydropyrans.

Detailed Protocol 1: Synthesis of 4-Methyl-2-phenyl-3,6-dihydro-2H-pyran via Diels-Alder Reaction

This protocol is adapted from established procedures for Lewis acid-catalyzed Hetero-Diels-Alder reactions.[11]

Materials:

-

Benzaldehyde (1.0 eq)

-

Isoprene (2.2 eq)

-

Aluminum chloride (AlCl₃) (0.4 eq)

-

2-Nitropropane (0.4 eq)

-

n-Hexane (anhydrous)

-

Ice water

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Catalyst Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous n-hexane and cool to -5 °C using an ice-salt bath. Add aluminum chloride (0.40 mol) portion-wise while stirring. At this temperature, add 2-nitropropane (0.40 mol) dropwise over 10 minutes.

-

Reactant Addition: In a separate flask, prepare a mixture of benzaldehyde (1.0 mol), isoprene (2.2 mol), and anhydrous n-hexane. Add this mixture to the cooled catalyst suspension dropwise over 30 minutes. The reaction is highly exothermic; maintain the internal temperature below 0 °C with efficient cooling and stirring.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0-5 °C. Monitor the reaction progress by TLC (thin-layer chromatography) using a suitable eluent (e.g., 10:1 Hexane:Ethyl Acetate).

-

Workup: Pour the reaction mixture slowly into a vigorously stirred beaker of ice water to quench the reaction. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of cis and trans isomers, is purified by column chromatography on silica gel.[11]

Part 3: Physicochemical and Spectroscopic Characterization

Unambiguous identification of phenyl-dihydropyran isomers relies on a combination of modern spectroscopic techniques.

Spectroscopic Fingerprinting

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Protons adjacent to the ring oxygen (e.g., at C2 and C6) are deshielded and typically appear in the 3.5-4.5 ppm region. Vinylic protons on the double bond resonate further downfield (5.0-6.5 ppm). The phenyl group protons will appear in the aromatic region (7.0-7.5 ppm). Coupling constants (J-values) are crucial for determining the relative stereochemistry (cis/trans) of substituents.

-

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data. The carbon of the phenyl group attached to the pyran ring will be found around 140-145 ppm. Vinylic carbons resonate between 100-140 ppm, while the saturated carbons adjacent to the oxygen (C2, C6) are typically in the 60-80 ppm range.

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show the molecular ion peak [M]⁺, confirming the molecular weight. Fragmentation patterns often involve cleavage of the pyran ring, providing structural clues.

| Characteristic NMR Shifts for a 2-Phenyl-3,6-dihydro-2H-pyran Scaffold | |

| Proton (¹H) | Chemical Shift (δ) ppm (Typical Range) |

| Phenyl Protons | 7.20 - 7.40 (m) |

| Vinylic Protons (C4-H, C5-H) | 5.50 - 6.00 (m) |

| C2-H (Benzylic, adjacent to O) | 4.50 - 5.00 (dd) |

| C6-H (adjacent to O) | 3.80 - 4.20 (m) |

| C3-H (Allylic) | 2.00 - 2.50 (m) |

| Carbon (¹³C) | Chemical Shift (δ) ppm (Typical Range) |

| C-ipso (Phenyl) | 140 - 143 |

| C-aromatic (Phenyl) | 125 - 129 |

| C4, C5 (Vinylic) | 124 - 128 |

| C2 (Benzylic, adjacent to O) | 75 - 80 |

| C6 (adjacent to O) | 65 - 70 |

| C3 (Allylic) | 28 - 35 |

| Note: These are representative values and can shift based on substitution and solvent. Data synthesized from typical values for similar structures.[11][14] |

Detailed Protocol 2: Spectroscopic Analysis

Objective: To acquire and interpret NMR and MS data for a purified phenyl-dihydropyran isomer.

Instrumentation:

-

NMR Spectrometer (400 MHz or higher)

-

GC-MS or LC-MS system

Procedure:

-

NMR Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[14] Add a small amount of tetramethylsilane (TMS) as an internal standard if the spectrometer requires it.

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

-

For detailed structural elucidation, perform 2D NMR experiments such as COSY (to identify H-H couplings) and HSQC (to correlate directly bonded C-H pairs).

-

-

MS Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

MS Data Acquisition:

-

Inject the sample into the mass spectrometer.

-

Acquire the mass spectrum using an appropriate ionization method (e.g., EI for GC-MS, ESI for LC-MS).

-

Record the m/z values for the molecular ion and major fragment ions.

-

-

Data Analysis:

-

Integrate the ¹H NMR spectrum to determine proton ratios.

-

Analyze coupling constants to infer stereochemical relationships.

-

Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

-

Correlate the molecular ion peak from the MS with the expected molecular formula.

-

Part 4: Separation and Purification of Isomers

The synthesis of phenyl-dihydropyrans often yields a mixture of diastereomers (cis/trans). Their separation is a critical step for biological evaluation.[15]

Chromatographic Strategies

-

Flash Column Chromatography: This is the most common method for separating diastereomers on a preparative scale.[11] The choice of stationary phase (typically silica gel) and mobile phase (a solvent system like hexane/ethyl acetate) is optimized to maximize the difference in retention times between the isomers.

-

High-Performance Liquid Chromatography (HPLC): For analytical separation or purification of small quantities, HPLC offers higher resolution. Chiral stationary phases (CSPs), often based on polysaccharide derivatives, are required for the separation of enantiomers.[16]

Detailed Protocol 3: Chromatographic Separation of Diastereomers

Objective: To separate a cis/trans mixture of a phenyl-dihydropyran derivative using flash chromatography.

Materials:

-

Crude product mixture

-

Silica gel (for flash chromatography)

-

Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)

-

TLC plates, chamber, and UV lamp

-

Collection tubes

Procedure:

-

TLC Optimization: Develop a TLC method to find a solvent system that gives good separation between the two diastereomer spots (target Rf for the less polar spot ~0.3-0.4).

-

Column Packing: Prepare a flash chromatography column with silica gel, packed as a slurry in the initial, least polar mobile phase.

-

Sample Loading: Dissolve the crude mixture in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

-

Elution: Begin eluting the column with the optimized mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to effectively separate the isomers and elute them in a reasonable time.

-

Fraction Collection: Collect fractions in test tubes. Monitor the elution process by TLC, spotting fractions onto a TLC plate to identify which fractions contain the pure isomers.

-

Combine and Concentrate: Combine the pure fractions of each isomer separately and remove the solvent under reduced pressure to yield the purified diastereomers.

Part 5: Biological Activity and Therapeutic Potential

Phenyl-dihydropyran derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.

Overview of Biological Roles

The rigid, oxygen-containing ring combined with the aromatic phenyl group allows these molecules to fit into specific binding pockets of enzymes and receptors. Their activity is highly dependent on the specific isomer and any additional functional groups.

-

Anticancer Activity: Many derivatives show potent cytotoxic effects against various cancer cell lines.[5] For instance, certain ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives have been identified as potent anti-proliferative agents, with some acting as inhibitors of cyclin-dependent kinase-2 (CDK2).[6][17]

-

Antidiabetic Activity: A series of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs, which contain the core phenyl-dihydropyran structure, were designed as potent and long-acting dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[7]

-

Neuroprotective Activity: Derivatives have been investigated as inhibitors of cholinesterase enzymes (AChE and BuChE), which is a key strategy in managing the symptoms of Alzheimer's disease.[8]

Caption: Phenyl-dihydropyrans may inhibit the mTOR signaling pathway.[5]

| Reported Biological Activities of Phenyl-Dihydropyran Analogs | |||

| Derivative Class | Target | Activity | Reference |

| Dihydropyrano[4,3-b]pyrans | CDK2 | Anticancer (Anti-proliferative) | [6][17] |

| 2-Phenyl-benzo[f]chromen-3-amines | DPP-4 | Antidiabetic (Enzyme Inhibition) | [7] |

| Xanthone derivatives | Cholinesterases (AChE/BuChE) | Anti-Alzheimer's (Enzyme Inhibition) | [8] |

| Dihydropyrano[2,3-c]pyrazoles | Autotaxin (ATX) | Anticancer (Enzyme Inhibition) | [5] |

Conclusion

The isomers of phenyl-dihydropyran represent a chemically rich and biologically significant class of molecules. Their structural diversity, arising from positional and stereoisomerism, provides a fertile ground for the design and synthesis of novel therapeutic agents. A deep understanding of the principles governing their stereoselective synthesis, the nuances of their spectroscopic characterization, and the methodologies for their purification is essential for any research program aiming to harness their potential. As synthetic methods become more sophisticated and our understanding of their interactions with biological systems grows, phenyl-dihydropyran derivatives will undoubtedly continue to be a cornerstone of innovation in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 3,4-Dihydro-2H-pyran | High Purity Reagent [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydropyran - Wikipedia [en.wikipedia.org]

- 10. 2H-Pyran, 3,6-dihydro-4-methyl-2-phenyl- | C12H14O | CID 108443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US5162551A - Process for the preparation of dihydropyrans - Google Patents [patents.google.com]

- 12. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]

- 16. benchchem.com [benchchem.com]

- 17. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of 2H-Pyran Derivatives

Preamble: The Unassuming Architect of Bioactivity

Within the vast and intricate world of heterocyclic chemistry, the 2H-pyran scaffold emerges as a deceptively simple yet profoundly significant structural motif. This six-membered oxygen-containing heterocycle, with its inherent electronic nuances and conformational flexibility, has served as a cornerstone in the architecture of a multitude of natural products and synthetic molecules of profound biological importance.[1] From the vibrant pigments of flowering plants to the intricate machinery of modern pharmaceuticals, the influence of the 2H-pyran ring is both pervasive and potent.

This technical guide provides a comprehensive exploration of the 2H-pyran derivative landscape, intended for researchers, scientists, and professionals in drug development. We will embark on a journey through the historical milestones that brought this heterocycle to the forefront of organic chemistry, delve into the diverse and elegant synthetic strategies that have been devised for its construction, and survey its impactful applications in the unending quest for novel therapeutic agents. It is a narrative of scientific curiosity, synthetic ingenuity, and the relentless pursuit of molecular solutions to biological challenges.

I. A Historical Perspective: From Obscurity to Ubiquity

The story of 2H-pyran is intrinsically linked to the broader history of heterocyclic chemistry, which began to flourish in the 19th century.[2][3] While early chemists were isolating and identifying a myriad of cyclic compounds from natural sources, the parent 2H-pyran remained elusive due to its inherent instability. The term "pyran" itself entered the chemical lexicon in the early 20th century, yet the isolation of an unsubstituted pyran ring system was not achieved until much later.[4]

A significant milestone in pyran chemistry was the first isolation and characterization of 4H-pyran in 1962, accomplished through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.[5] This achievement underscored the delicate nature of the pyran ring and hinted at the synthetic challenges that lay ahead. The inherent propensity of simple 2H-pyrans to undergo valence isomerization to their open-chain 1-oxatriene tautomers presented a significant hurdle for their isolation and manipulation.[1]

It was the discovery of 2H-pyran derivatives embedded within the complex architectures of natural products that truly ignited the interest of the scientific community. These naturally occurring compounds, endowed with a wide array of biological activities, provided the impetus for the development of synthetic methodologies to access this versatile scaffold. The journey from a fleeting, unstable parent ring to a cornerstone of medicinal chemistry is a testament to the evolution of synthetic organic chemistry and the enduring value of nature as a source of molecular inspiration.

II. The Synthetic Arsenal: Strategies for Constructing the 2H-Pyran Core

The synthesis of 2H-pyran derivatives has evolved from classical condensation reactions to sophisticated transition metal-catalyzed and organocatalytic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

A. The venerable Cycloaddition: Diels-Alder and Hetero-Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a powerful and convergent approach to the 2H-pyran core.[6] In its hetero-Diels-Alder variant, an electron-rich diene reacts with a carbonyl compound (the dienophile) to construct the dihydropyran ring.

Diagram 1: The Hetero-Diels-Alder Approach to 2H-Pyran Derivatives

Experimental Protocol: A Representative Hetero-Diels-Alder Reaction [6]

-

Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the electron-rich diene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Addition of Dienophile: Add the carbonyl compound (1.1 equivalents) to the solution at room temperature.

-

Catalyst Introduction (if applicable): For catalyzed reactions, add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equivalents) dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or -78 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

B. The Elegance of Transition Metal Catalysis: Gold and Palladium Shine

In recent decades, transition metal catalysis has revolutionized the synthesis of complex molecules, and 2H-pyran derivatives are no exception. Gold and palladium catalysts, in particular, have proven to be exceptionally versatile in promoting a variety of cyclization reactions to afford the 2H-pyran core with high efficiency and selectivity.

Gold-Catalyzed Cyclizations: Gold catalysts exhibit a unique affinity for alkynes, activating them towards nucleophilic attack. This property has been exploited in various intramolecular cyclization strategies to construct the 2H-pyran ring.

Diagram 2: Gold-Catalyzed Intramolecular Cyclization for 2H-Pyran Synthesis

Palladium-Catalyzed Cross-Coupling and Cyclization Cascades: Palladium catalysis offers a broad toolkit for C-C and C-O bond formation. Tandem reactions, such as Heck or Suzuki couplings followed by intramolecular cyclization, provide efficient pathways to highly functionalized 2H-pyran derivatives.[7][8]

Experimental Protocol: A Representative Palladium-Catalyzed Intramolecular Cyclization [7]

-

Reaction Setup: To a dried Schlenk tube containing a magnetic stir bar, add the starting O-allylated bromo-aldehyde (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add a degassed solvent (e.g., DMF or toluene) via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography on silica gel to afford the desired 2H-pyran derivative.

C. The Rise of Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis. Small organic molecules can effectively catalyze a wide range of transformations, including the synthesis of 2H-pyran derivatives, often with high enantioselectivity.[9] Domino reactions, such as Michael additions followed by cyclization, are common strategies in organocatalytic 2H-pyran synthesis.

Diagram 3: Organocatalytic Domino Reaction for 2H-Pyran Synthesis

Experimental Protocol: A General Organocatalytic Synthesis of 2H-Pyrans [9]

-

Reaction Mixture Preparation: In a vial, combine the α,β-unsaturated aldehyde or ketone (1.0 equivalent), the active methylene compound (1.2 equivalents), and the organocatalyst (e.g., a chiral secondary amine, 10-20 mol%) in a suitable solvent (e.g., chloroform or toluene).

-

Reaction Conditions: Stir the mixture at room temperature or a slightly elevated temperature, monitoring the reaction progress by TLC.

-

Work-up and Purification: Once the reaction is complete, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the 2H-pyran product.

D. The Efficiency of Multicomponent Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the one-pot synthesis of highly substituted 2H-pyran derivatives. A common example involves the reaction of an aldehyde, an active methylene compound, and a 1,3-dicarbonyl compound.[10]

III. Biological Significance and Therapeutic Potential: A Scaffold for Life

The prevalence of the 2H-pyran motif in a vast array of natural products is a strong indicator of its evolutionary selection as a privileged scaffold for biological interactions.[11] Synthetic 2H-pyran derivatives have also demonstrated a broad spectrum of pharmacological activities, making them attractive targets for drug discovery and development.

A. Anticancer Activity

A significant number of 2H-pyran derivatives have exhibited potent anticancer activity against various cancer cell lines.[12][13][14] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

| 2H-Pyran Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fused pyrano[3,4-c]benzopyran derivative | HeLa | 1.5 | [14] |

| Fused pyrano[3,4-c]benzopyran derivative | MDA-MB-231 | 6.15 | [14] |

| 4H-Pyrano-[2,3-b]naphthoquinone | MCF-7 | 2.2 | [14] |

| Novel (dihydro) pyranonaphthoquinone | KB | 1.5 | [14] |

| Steroidal 2H-pyran derivative | Jurkat | <19 | [13] |

| 1,2,4-triazole substituted fused pyran | A549 | 0.23 | [12] |

| Benzimidazole substituted fused pyran | HCT116 | 7.58 | [12] |

B. Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2H-pyran derivatives have shown promising activity against a range of bacteria and fungi.[15][16][17][18]

| 2H-Pyran Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 | [15] |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | 0.75 | [15] |

| Fused pyran with 2-morpholinoquinoline | Streptococcus pneumoniae | - | [16] |

| 4H-Pyran derivative | Mycobacterium bovis | 31.25 | [17] |

| Pyrano[2,3-c] pyrazole derivative | Escherichia coli | 6.25 | [18] |

| Pyrano[2,3-c] pyrazole derivative | Klebsiella pneumoniae | 6.25 | [18] |

C. Other Therapeutic Applications

Beyond their anticancer and antimicrobial properties, 2H-pyran derivatives have been investigated for a variety of other therapeutic applications, including anti-inflammatory, antiviral, and neuroprotective activities.[19] The structural versatility of the 2H-pyran scaffold allows for fine-tuning of its physicochemical properties to optimize its interaction with a wide range of biological targets.

IV. Future Perspectives: The Continuing Evolution of 2H-Pyran Chemistry

The journey of 2H-pyran derivatives from their early, elusive beginnings to their current status as a cornerstone of medicinal chemistry is far from over. The future of 2H-pyran chemistry holds immense promise, with several exciting avenues for exploration:

-

Development of Novel Synthetic Methodologies: The quest for more efficient, sustainable, and stereoselective methods for 2H-pyran synthesis will continue to drive innovation in catalysis and reaction design.

-

Expansion of the Chemical Space: The exploration of novel substitution patterns and the fusion of the 2H-pyran ring with other heterocyclic systems will undoubtedly lead to the discovery of new bioactive molecules.

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which 2H-pyran derivatives exert their biological effects will be crucial for the rational design of next-generation therapeutics.

-

Applications in Chemical Biology and Materials Science: The unique properties of the 2H-pyran scaffold may also find applications in the development of chemical probes, diagnostic agents, and advanced materials.

References

- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. A Short Review on Structures and Synthesis of some Heterocyclic Compounds - ProQuest [proquest.com]

- 4. Pyran | Flammable, Hydrocarbon, Cyclic Compound | Britannica [britannica.com]